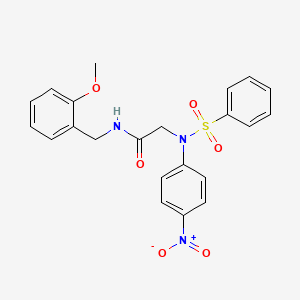![molecular formula C25H21ClN2O4 B3930338 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930338.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide
Übersicht
Beschreibung
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide, also known as CQPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQPA is a derivative of quinoline, a class of compounds that have shown promising antimicrobial, antiviral, and antitumor properties. In
Wirkmechanismus
The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the disruption of cellular signaling pathways. This compound has been shown to induce apoptosis, or programmed cell death, in tumor cells by activating caspase enzymes and increasing the expression of pro-apoptotic proteins. This compound has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to reduce tumor growth and metastasis, and to improve survival rates in mice with implanted tumors. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to have antioxidant properties, reducing oxidative stress and protecting against cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide for lab experiments is its potent antitumor and antimicrobial activity, which makes it a useful tool for studying cancer and infectious diseases. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications, including its use as an antitumor and antimicrobial agent. In vitro studies have shown that this compound exhibits potent antiproliferative and cytotoxic effects against a wide range of tumor cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-31-17-11-9-16(10-12-17)23(28-22(29)15-32-18-6-3-2-4-7-18)20-14-21(26)19-8-5-13-27-24(19)25(20)30/h2-14,23,30H,15H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJFUFKLLCAQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B3930257.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3930270.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,5-dichloro-4-methoxybenzamide](/img/structure/B3930277.png)
![10-butyryl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930279.png)

![5-chloro-2-[2-(1-piperidinyl)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3930293.png)
![3-chloro-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3930310.png)
![2-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930320.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930324.png)

![3-[4-(4-acetylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3930345.png)
![ethyl 4-{4-[benzyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3930348.png)
![3-bromo-4-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930356.png)
![butyl 4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3930362.png)